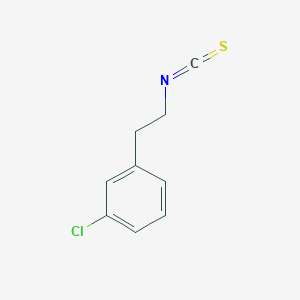

2-(3-Chlorophenyl)ethylisothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-isothiocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOJLNPTNAQPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetic and Metabolic Profiles of Isothiocyanates with Relevance to 2 3 Chlorophenyl Ethylisothiocyanate

Mechanisms of Absorption and Oral Bioavailability

The absorption of isothiocyanates from the gastrointestinal tract is a critical determinant of their bioavailability. Isothiocyanates are typically consumed as their glucosinolate precursors, which are found in cruciferous vegetables. oregonstate.edu The conversion of these precursors to isothiocyanates is catalyzed by the enzyme myrosinase, which is released when the plant cells are damaged, such as through chopping or chewing. oregonstate.edu Alternatively, gut microbiota can also facilitate this conversion. oregonstate.edunih.gov

Once formed, isothiocyanates like sulforaphane (B1684495) are rapidly absorbed, with peak plasma concentrations observed approximately one hour after ingestion. proquest.com This rapid absorption is attributed to their lipophilic nature and small molecular size. proquest.com The absolute bioavailability of sulforaphane in rats has been reported to be as high as 82% at lower doses. proquest.com However, bioavailability can be influenced by several factors. For instance, cooking can inactivate myrosinase, potentially reducing the conversion of glucosinolates to isothiocyanates and thereby lowering bioavailability. nih.govfoodandnutritionjournal.org Studies have shown that the bioavailability of isothiocyanates is significantly higher from fresh broccoli sprouts (which contain active myrosinase) compared to supplements lacking the enzyme. oregonstate.edu

The chemical structure of an isothiocyanate, including the nature of its side chain, can influence its solubility and absorption characteristics. For 2-(3-Chlorophenyl)ethylisothiocyanate, its structure suggests a degree of lipophilicity that would favor passive diffusion across the intestinal epithelium, similar to other isothiocyanates. The presence of a chlorine atom on the phenyl ring may further enhance its lipophilic character.

Table 1: Factors Influencing Isothiocyanate Bioavailability

| Factor | Effect on Bioavailability | Source |

|---|---|---|

| Myrosinase Activity | Higher activity leads to greater conversion of glucosinolates to isothiocyanates, increasing bioavailability. | oregonstate.edunih.gov |

| Food Processing (e.g., cooking) | Can inactivate myrosinase, reducing isothiocyanate formation and bioavailability. | foodandnutritionjournal.org |

| Gut Microbiota | Can convert glucosinolates to isothiocyanates in the colon, contributing to overall absorption. | oregonstate.edu |

| Lipophilicity of Isothiocyanate | Higher lipophilicity generally facilitates passive absorption across the intestinal wall. | proquest.com |

In Vivo Metabolic Transformation Pathways

Once absorbed, isothiocyanates undergo extensive metabolism, primarily through the mercapturic acid pathway. oregonstate.eduresearchgate.net This pathway is a major route for the detoxification and elimination of a wide range of electrophilic compounds. tandfonline.com

The mercapturic acid pathway is the principal metabolic route for isothiocyanates in the body. oregonstate.eduresearchgate.net This multi-step process transforms the reactive isothiocyanate into a more water-soluble and readily excretable metabolite. oregonstate.edu The final products of this pathway are mercapturic acids (N-acetylcysteine conjugates), which are then eliminated from the body, primarily in the urine. researchgate.netnih.gov The detection of these mercapturic acid derivatives in urine serves as a reliable biomarker for dietary isothiocyanate exposure. researchgate.net For this compound, it is anticipated that it would also be metabolized via this pathway, resulting in the formation of its corresponding N-acetylcysteine conjugate.

The initial and pivotal step in the mercapturic acid pathway is the conjugation of the isothiocyanate with glutathione (B108866) (GSH). oregonstate.eduresearchgate.net This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govscilit.com GSTs facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic central carbon atom of the isothiocyanate group, forming a dithiocarbamate (B8719985) conjugate. scilit.comoup.com This conjugation is a critical detoxification step, as it neutralizes the reactive isothiocyanate moiety. nih.gov

Various isoforms of GSTs, such as GSTM1, GSTP1, and GSTT1, are involved in the metabolism of isothiocyanates. nih.govscilit.comnih.gov The efficiency of this conjugation can vary depending on the specific isothiocyanate and the GST isoform involved. scilit.com Genetic variations in GST enzymes can lead to inter-individual differences in isothiocyanate metabolism and bioavailability. nih.govnih.gov For instance, individuals with null genotypes for GSTM1 and GSTT1 may exhibit altered metabolism and potentially a stronger protective effect from dietary isothiocyanates. nih.govnih.gov It is highly probable that this compound serves as a substrate for various GSTs, initiating its entry into the mercapturic acid pathway.

Following the initial conjugation with glutathione, the resulting isothiocyanate-GSH conjugate undergoes a series of enzymatic modifications. oregonstate.eduresearchgate.net The process begins with the removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. This is catalyzed by enzymes such as γ-glutamyltranspeptidase and dipeptidases, resulting in the formation of a cysteine conjugate (ITC-cysteine). mdpi.comoregonstate.edu

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form the mercapturic acid (ITC-N-acetylcysteine or ITC-NAC). oregonstate.edunih.gov This final metabolite is highly water-soluble and is efficiently eliminated from the body. oregonstate.edu This sequential enzymatic cascade ensures the complete and efficient detoxification and preparation for excretion of the isothiocyanate.

Table 2: Key Enzymes in the Mercapturic Acid Pathway for Isothiocyanates

| Enzyme | Role in the Pathway | Source |

|---|---|---|

| Glutathione S-Transferases (GSTs) | Catalyzes the initial conjugation of the isothiocyanate with glutathione. | nih.govscilit.com |

| γ-Glutamyltranspeptidase | Removes the glutamate residue from the glutathione conjugate. | mdpi.comnih.gov |

| Dipeptidases/Cysteinylglycinase | Removes the glycine residue to form the cysteine conjugate. | mdpi.comnih.gov |

| N-Acetyltransferase | Adds an acetyl group to the cysteine conjugate to form the final mercapturic acid. | mdpi.comnih.gov |

Tissue Distribution of Isothiocyanates and Their Metabolites

Following absorption and initial metabolism, isothiocyanates and their metabolites are distributed throughout the body. Studies in mice have shown that isothiocyanate metabolites can be detected in various tissues, including the liver, kidney, bladder, lungs, and skin. nih.gov The highest concentrations of metabolites are often found in the bladder, liver, and kidney, which are key organs involved in metabolism and excretion. nih.gov

The tissue distribution can also be influenced by the specific isothiocyanate. For example, in mice fed sulforaphane, the metabolite erucin (B1671059) was found to be the predominant form in the liver, kidney, and bladder, indicating potential interconversion between different isothiocyanate species within the body. nih.gov The ability of isothiocyanate metabolites to accumulate in specific tissues suggests that their biological effects may be targeted to these sites. nih.govnih.gov Given its chemical structure, it is plausible that this compound and its metabolites would also be distributed to various tissues, with potentially higher concentrations in the liver and kidneys due to their roles in xenobiotic metabolism.

Excretion Pathways of Isothiocyanate Metabolites

The primary route of excretion for isothiocyanate metabolites is through the urine. oregonstate.eduresearchgate.net The mercapturic acid pathway effectively converts lipophilic isothiocyanates into water-soluble N-acetylcysteine conjugates, which are readily filtered by the kidneys and eliminated in the urine. oregonstate.edunih.gov Studies in humans have shown that the majority of ingested isothiocyanates are excreted as urinary metabolites within 24 hours. nih.gov

The rate of excretion can be rapid, with peak urinary concentrations of isothiocyanate metabolites often occurring within a few hours of consumption. researchgate.net The excretion kinetics generally follow a first-order process. aacrjournals.org While the vast majority of excretion occurs via the kidneys, a small amount may also be eliminated through the bile. mdpi.com Therefore, for this compound, the primary excretion pathway for its metabolites would be expected to be renal, with urinary excretion of its N-acetylcysteine conjugate being the major route of elimination from the body.

Influence of Structural Features on Isothiocyanate Pharmacokinetics

The primary metabolic route for isothiocyanates in the body is the mercapturic acid pathway. nih.govbohrium.com This process begins with the conjugation of the electrophilic isothiocyanate group with endogenous glutathione (GSH). bohrium.comnih.gov This initial reaction can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. bohrium.com The resulting glutathione conjugate is then further metabolized into N-acetylcysteine conjugates, which are water-soluble and can be readily excreted, primarily in the urine. nih.govoregonstate.edu

Effect of Alkyl Chain Length

The length of the alkyl chain in arylalkyl isothiocyanates has a profound impact on their pharmacokinetic properties. A comparative study between phenethyl isothiocyanate (PEITC) and its synthetic homolog, 6-phenylhexyl isothiocyanate (PHITC), which features a longer alkyl chain, provides clear evidence of this influence. nih.gov

This structural modification also dramatically altered the primary route of excretion. For PEITC, approximately 89% of the dose was excreted in the urine within 48 hours. In contrast, PHITC was predominantly eliminated through the feces (47.4%), with only about 7% appearing in the urine. nih.gov These findings suggest that the increased lipophilicity conferred by the longer alkyl chain in PHITC leads to greater tissue retention and a shift towards biliary and fecal excretion. nih.gov

| Parameter | Phenethyl Isothiocyanate (PEITC) | 6-Phenylhexyl Isothiocyanate (PHITC) |

|---|---|---|

| Time to Peak Blood Concentration (Tmax) | 2.9 hours | 8.9 hours |

| Blood Elimination Half-Life (T½) | 21.7 hours | 20.5 hours |

| Excretion in Urine (48h) | 88.7% | 7.2% |

| Excretion in Feces (48h) | 9.9% | 47.4% |

Role of Lipophilicity and Aromatic Substitution

Lipophilicity, often expressed as the partition coefficient (log P), is a critical determinant of an isothiocyanate's biological activity and pharmacokinetic behavior. Research has shown a correlation between high lipophilicity and the inhibitory potency of ITCs against tumorigenesis. nih.gov Structural features that increase lipophilicity, such as extending the alkyl chain or adding lipophilic substituents to an aromatic ring, can enhance tissue distribution and cellular uptake, potentially leading to greater efficacy. nih.gov

The parent compound for this compound is phenethyl isothiocyanate (PEITC). PEITC is characterized by high oral bioavailability and extensive protein binding in rats. nih.gov

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~93% - 115% |

| Clearance (Cl) at 2 µmol/kg | 0.70 L/h/kg |

| Apparent Volume of Distribution (Vss) | 1.94 L/kg |

| Free Fraction in Serum | 0.019 (indicating 98.1% protein binding) |

For this compound, the key structural modification is the addition of a chlorine atom to the meta-position of the phenyl ring. While direct pharmacokinetic data for this specific compound are not available in the reviewed literature, the influence of this halogenation can be inferred from established principles. The introduction of a chlorine atom increases the lipophilicity of the molecule compared to the unsubstituted PEITC. This increased lipophilicity would be expected to:

Enhance Absorption and Tissue Distribution: Following the trend observed with increasing alkyl chain length, the higher lipophilicity of this compound would likely lead to increased absorption and greater penetration into tissues.

Alter Elimination Pathways: An increase in lipophilicity may lead to a longer retention time in the body and a potential shift from predominantly renal (urine) excretion towards greater biliary and fecal elimination, similar to the pattern seen with PHITC. nih.gov

Modify Potency: Given that the inhibitory potency of some ITCs is correlated with their lipophilicity, the chloro-substitution may result in a more potent compound compared to PEITC. nih.gov Studies on the extraction of ITCs have also shown that halogenated solvents are highly effective, underscoring the hydrophobic nature of halogenated compounds in this class. nih.gov

Molecular Mechanisms of Action of 2 3 Chlorophenyl Ethylisothiocyanate and Analogous Isothiocyanates

Modulation of Xenobiotic Biotransformation Enzymes

Isothiocyanates (ITCs) are recognized for their ability to alter the activity of enzymes involved in the metabolism of foreign compounds (xenobiotics), a process divided into Phase I and Phase II reactions.

Inhibition of Phase I Enzymes (e.g., Cytochrome P450 isoforms)

Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, functionalize xenobiotics, which can sometimes lead to their activation into more potent carcinogens. mdpi.com Isothiocyanates exhibit a dual influence on these enzymes, with effects varying based on the specific ITC and the CYP isoform.

Research on analogous isothiocyanates has shown that their chemical structure plays a key role in their effect on CYP enzymes. nih.gov For instance, in primary cultures of rat hepatocytes, aromatic ITCs like phenethyl isothiocyanate (PEITC) were found to significantly increase the mRNA transcription of CYP1A1 and CYP1A2. nih.gov Conversely, aliphatic ITCs, such as sulforaphane (B1684495), led to a decrease in the transcription of these same enzymes. nih.gov Furthermore, a broad range of both aromatic and aliphatic ITCs caused a notable repression of CYP3A2 transcription and its associated activity. nih.gov This suggests that while some ITCs may enhance the expression of certain CYPs, they can also inhibit others, potentially reducing the activation of specific carcinogens that are substrates for enzymes like CYP3A2. nih.gov

Table 1: Effect of Analogous Isothiocyanates on Cytochrome P450 (CYP) Isoforms

| Isothiocyanate Type | Specific Compound(s) | CYP Isoform | Observed Effect in Rat Hepatocytes | Source |

|---|---|---|---|---|

| Aromatic | Phenethyl isothiocyanate (PEITC), Benzyl (B1604629) isothiocyanate (BITC) | CYP1A1, CYP1A2 | Increased mRNA transcription and activity | nih.gov |

| Aromatic & Aliphatic | PEITC, Sulforaphane, Allyl isothiocyanate etc. | CYP3A2 | Decreased mRNA transcription and activity | nih.gov |

Induction of Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-transferases, NQO1)

A primary mechanism of the protective effects of ITCs is their ability to induce Phase II detoxification enzymes. nih.govresearchgate.net These enzymes, including Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), conjugate and detoxify reactive molecules, facilitating their elimination from the body. researchgate.netfrontiersin.org

The induction of these enzymes is largely mediated through the Keap1-Nrf2 signaling pathway. nih.govnih.gov Under normal conditions, the transcription factor Nrf2 is bound to its repressor, Keap1. nih.gov ITCs, being electrophilic compounds, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. nih.gov Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for Phase II enzymes, thereby initiating their transcription. nih.govfrontiersin.org

Studies have demonstrated that various ITCs, including sulforaphane, PEITC, and benzyl isothiocyanate (BITC), are potent inducers of NQO1 and GSTs in different tissues. nih.govnih.govnih.gov For example, sulforaphane is a well-documented and potent inducer of Phase II enzymes. nih.govfrontiersin.org Similarly, other ITCs like allyl isothiocyanate (AITC) have been shown to increase GST and NQO1 activities, with significant effects observed in the urinary bladder of rats. nih.govresearchgate.net However, the inductive ability can vary; while most tested ITCs up-regulate NQO1, some, like AITC and BITC, did not induce GST activity in certain experimental settings. nih.gov

Table 2: Induction of Phase II Enzymes by Analogous Isothiocyanates

| Isothiocyanate | Induced Enzyme(s) | Key Mechanistic Pathway | Source(s) |

|---|---|---|---|

| Sulforaphane (SFN) | NQO1, Glutathione S-transferases (GSTs) | Nrf2-Keap1/ARE | mdpi.comnih.govfrontiersin.org |

| Phenethyl isothiocyanate (PEITC) | NQO1, Heme oxygenase-1 | Nrf2-Keap1/ARE | nih.gov |

| Allyl isothiocyanate (AITC) | NQO1, GSTs | Nrf2-Keap1/ARE | nih.govnih.govresearchgate.net |

Interference with Cellular Signaling Pathways

Beyond their effects on metabolic enzymes, ITCs profoundly interfere with cellular signaling pathways that govern cell survival and death, most notably by inducing apoptosis.

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is a regulated form of cell death crucial for removing damaged or unwanted cells. Isothiocyanates have been shown to trigger this process in various cancer cell lines through multiple interconnected mechanisms. iiarjournals.orguea.ac.uk

A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive zymogens and are activated in a cascade upon receiving an apoptotic signal. nih.gov ITCs can initiate this cascade. researchgate.net The apoptotic pathway is broadly divided into the extrinsic pathway, initiated by death receptors, and the intrinsic (or mitochondrial) pathway. frontiersin.org

Studies on analogous ITCs like PEITC and AITC demonstrate their ability to activate key caspases. nih.govnih.gov The activation of initiator caspases, such as caspase-8 (linked to the extrinsic pathway) and caspase-9 (central to the intrinsic pathway), leads to the subsequent cleavage and activation of executioner caspases, like caspase-3. nih.govfrontiersin.org Activated caspase-3 is responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation. researchgate.netfrontiersin.org Research has shown that PEITC treatment can significantly activate caspase-3, -8, and -9 in a dose-dependent manner in cancer cells. frontiersin.orgresearchgate.net The process is often mediated by pro-apoptotic proteins Bak and Bax, and can be lessened by caspase inhibitors, confirming the caspase-dependent nature of the cell death. nih.gov

Table 3: Key Caspases in Isothiocyanate-Induced Apoptosis

| Caspase | Type | Role in Apoptosis | Activated By | Source(s) |

|---|---|---|---|---|

| Caspase-8 | Initiator | Key mediator of the extrinsic (death receptor) pathway | Death receptor signaling | frontiersin.org |

| Caspase-9 | Initiator | Key mediator of the intrinsic (mitochondrial) pathway | Apoptosome formation following cytochrome c release | frontiersin.orgnih.govnih.gov |

The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria by the Bcl-2 family of proteins. nih.govwikipedia.org This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members, which are further divided into the "effectors" (e.g., Bax, Bak) and "BH3-only" proteins (e.g., Bid, Bad). nih.govnih.govresearchgate.net

Isothiocyanates like PEITC and BITC can disrupt the delicate balance between these proteins. nih.govnih.govresearchgate.net They have been shown to increase the levels of pro-apoptotic proteins like Bak and Bax while decreasing levels of anti-apoptotic proteins such as Bcl-xL and Mcl-1. nih.govnih.gov This shift in balance favors the activation and oligomerization of Bax and Bak, which then form pores in the mitochondrial outer membrane. nih.govnih.gov

This pore formation, known as mitochondrial outer membrane permeabilization (MOMP), leads to the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the intermembrane space into the cytosol. iiarjournals.orgnih.govnih.gov A key factor released is cytochrome c. nih.govyoutube.com In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex called the apoptosome. youtube.com This complex facilitates the auto-activation of caspase-9, which in turn activates executioner caspases like caspase-3, thus committing the cell to apoptosis. researchgate.netyoutube.com

Table 4: Role of Bcl-2 Family Proteins in ITC-Induced Mitochondrial Apoptosis

| Protein | Subfamily | Primary Function | Effect of Isothiocyanates | Source(s) |

|---|---|---|---|---|

| Bcl-2 / Bcl-xL | Anti-apoptotic | Inhibit apoptosis by sequestering pro-apoptotic proteins | Expression/levels can be decreased by ITCs like PEITC | nih.govnih.gov |

| Bax / Bak | Pro-apoptotic (Effector) | Form pores in the mitochondrial outer membrane, triggering cytochrome c release | Levels/activity can be increased by ITCs like PEITC | nih.govnih.gov |

Regulation of Anti-Apoptotic Protein Expression

Isothiocyanates (ITCs) have been shown to modulate the expression of key proteins that regulate apoptosis, thereby influencing cell survival and death. A significant mechanism is the downregulation of Inhibitor of Apoptosis (IAP) family proteins. For instance, phenethyl isothiocyanate (PEITC), an analog of 2-(3-Chlorophenyl)ethylisothiocyanate, has been observed to decrease the levels of X-linked inhibitor of apoptosis (XIAP) and Survivin in prostate cancer cells. This downregulation is a critical factor in PEITC-induced apoptosis. Studies have demonstrated that the pro-apoptotic effects of PEITC are significantly weakened when XIAP and Survivin are overexpressed in these cells.

The Bcl-2 protein family, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members, are central regulators of mitochondrial-mediated apoptosis. Overexpression of anti-apoptotic Bcl-2 family proteins is a common feature in many cancers, contributing to resistance to cell death. mdpi.com While direct modulation of Bcl-2 by this compound is an area of ongoing research, analogous ITCs are known to influence the balance of these proteins, shifting it towards apoptosis. For example, allyl isothiocyanate (AITC) has been shown to facilitate the intrinsic apoptotic pathway, which is heavily regulated by Bcl-2 family members, leading to the activation of caspase-9 and caspase-3. nih.gov

The table below summarizes the effects of analogous isothiocyanates on the expression of anti-apoptotic proteins in cancer cell lines.

| Isothiocyanate | Cancer Cell Line | Affected Anti-Apoptotic Protein | Observed Effect |

| Phenethyl isothiocyanate (PEITC) | PC-3 and LNCaP (Prostate) | XIAP, Survivin | Downregulation of protein expression |

| Allyl isothiocyanate (AITC) | HT-29 (Colorectal) | (Implied via intrinsic pathway) | Activation of caspase-9/caspase-3 pathway |

Regulation of Cell Cycle Progression (e.g., G2/M phase arrest)

A prominent mechanism through which isothiocyanates exert their anti-cancer effects is by inducing cell cycle arrest, particularly at the G2/M checkpoint. This prevents cells from entering mitosis, thereby halting their proliferation. This effect has been documented for several ITC analogues in various cancer cell lines. nih.govmdpi.comoup.com

For example, sulforaphane (SFN) has been shown to cause an accumulation of cervical cancer cells in the G2/M phase. mdpi.com This arrest is associated with the downregulation of Cyclin B1, a key regulatory protein for the G2/M transition, without affecting the levels of its partner, CDC2. mdpi.com Similarly, benzyl isothiocyanate (BITC) induces G2/M arrest in pancreatic cancer cells. nih.gov This is accompanied by a decrease in the expression of G2/M regulatory proteins such as Cyclin B1, Cdc2, and Cdc25C, leading to an inhibition of Cdc2 kinase activity. nih.gov Genistein, another compound studied for its anti-cancer properties, also induces G2/M arrest in bladder cancer cells by downregulating cyclin A and cyclin B1 and upregulating the Cdk inhibitor p21. nih.gov

The molecular changes leading to ITC-induced G2/M arrest are multifaceted. They can involve the upregulation of cyclin-dependent kinase inhibitors like p21 and the activation of checkpoint kinases, which in turn leads to the downregulation of essential G2/M transition proteins. nih.gov The table below details the effects of various isothiocyanates on cell cycle progression.

| Isothiocyanate/Compound | Cancer Cell Line | Phase of Cell Cycle Arrest | Key Molecular Changes |

| Sulforaphane (SFN) | Cervical Cancer Cells (Cx, CxWJ, HeLa) | G2/M | Downregulation of Cyclin B1, Upregulation of GADD45β |

| Benzyl isothiocyanate (BITC) | Capan-2 (Pancreatic) | G2/M | Upregulation of p21, Downregulation of CyclinB1, Cdc2, Cdc25C |

| Allyl isothiocyanate (AITC) | HL-60 (Promyelocytic Leukemia) | Not specified | Arrest of cell cycle progression |

| Genistein | T24 (Bladder) | G2/M | Downregulation of cyclin A and cyclin B1, Upregulation of p21 |

Inhibition of Cellular Proliferation and Growth

The induction of cell cycle arrest by isothiocyanates directly contributes to the inhibition of cellular proliferation and growth, a hallmark of their anti-cancer activity. nih.govnih.govmdpi.com This inhibitory effect has been observed across a wide range of cancer cell types and is often dose-dependent. mdpi.com

Studies have shown that ITCs like allyl-ITC (AITC), benzyl-ITC (BITC), and phenethyl-ITC (PEITC) can rapidly inhibit the growth of cancer cells, with significant effects observed after just a few hours of exposure. nih.gov This rapid action is significant as ITCs are often quickly metabolized and cleared from the body. Their ability to inhibit proliferation extends even to drug-resistant cancer cells, suggesting a broad spectrum of activity. nih.gov The anti-proliferative effects are not just limited to halting cell division but are also linked to the induction of apoptosis. oup.com

The inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is frequently overactive in cancers and promotes cell division, is another mechanism by which ITCs suppress proliferation. nih.gov For instance, BITC has been demonstrated to inhibit PI3K/Akt signaling in pancreatic cancer cells. nih.gov The following table provides examples of the anti-proliferative effects of isothiocyanates.

| Isothiocyanate | Cancer Cell Line | Key Findings on Proliferation/Growth |

| Allyl-ITC (AITC), Benzyl-ITC (BITC), Phenethyl-ITC (PEITC) | Various cancer cell lines | Rapid and time-independent inhibition of cell growth |

| Benzyl isothiocyanate (BITC) | Pancreatic cancer cells | Inhibition of PI3K/Akt signaling, leading to suppressed growth |

| Sulforaphane (SFN) | Jurkat T-leukemia cells | Potent inhibition of cell growth |

| Unsymmetrical bisacridine derivatives (UAs) | Pancreatic cancer spheroids (Panc-1, MIA PaCa-2) | Reduced cell proliferation and spheroid growth |

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.govyoutube.comyoutube.com Isothiocyanates have demonstrated anti-angiogenic properties, interfering with this process both in vitro and in vivo. mdpi.comnih.govfrontiersin.org This activity represents another important facet of their anti-cancer potential.

The mechanisms underlying the anti-angiogenic effects of ITCs involve the targeting of several key molecular players. These include the inhibition of hypoxia-inducible factor (HIF), a key transcription factor that regulates the expression of pro-angiogenic genes like vascular endothelial growth factor (VEGF). nih.gov Furthermore, ITCs can modulate the activity of other transcription factors such as NF-κB and activator protein 1 (AP1), both of which are involved in promoting angiogenesis. nih.gov

For example, a combination of phenethyl isothiocyanate (PEITC) and dasatinib (B193332) was shown to reduce the secretion of pro-angiogenic factors from hepatocellular carcinoma cells, leading to diminished vessel growth in a tube formation assay. mdpi.com This effect was linked to the inhibition of FAK/STAT3 signaling, which in turn reduced VEGF secretion. mdpi.com

| Isothiocyanate/Compound | Model System | Key Anti-Angiogenic Effects |

| Isothiocyanates (general) | In vitro and in vivo models | Inhibition of HIF, NF-κB, and AP1; Interference with angiogenesis |

| Phenethyl isothiocyanate (PEITC) (in combination with Dasatinib) | HepG2 (Hepatocellular Carcinoma) | Reduced secretion of pro-angiogenic factors, diminished vessel growth |

| Sanguinarine (plant alkaloid) | Human Endothelial Cells, Mouse Matrigel Plugs | Suppressed VEGF-induced endothelial cell migration and sprouting |

Reduction of Cell Migration and Metastasis

The spread of cancer cells from the primary tumor to distant sites, known as metastasis, is a major cause of cancer-related mortality. youtube.com Isothiocyanates have been found to suppress the migration and invasion of tumor cells, thereby interfering with the metastatic cascade. mdpi.comnih.govnih.gov

A key mechanism in this process is the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govnih.gov These enzymes are responsible for degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and enter the bloodstream. Several ITCs, including phenethyl isothiocyanate (PEITC), benzyl isothiocyanate (BITC), and sulforaphane (SFN), have been shown to suppress the expression and activity of MMP-9. nih.gov This suppression is often mediated by the inhibition of signaling pathways like FAK/ERK and FAK/Akt, as well as the transcription factors NF-κB and AP-1, which regulate MMP gene expression. nih.gov

For example, PEITC has been identified as a potent inhibitor of metastasis, demonstrating greater efficacy than BITC and SFN in suppressing MMP-9 expression and tumor metastasis in vivo. nih.gov In human lung cancer cells, BITC and PEITC have been shown to inhibit cell migration and invasion, and this was associated with the modulation of metastasis-related genes like MMP-2, Twist, and β-catenin. nih.gov

| Isothiocyanate | Cancer Cell Line | Key Effects on Migration/Metastasis |

| Phenethyl isothiocyanate (PEITC), Benzyl isothiocyanate (BITC), Sulforaphane (SFN) | U2OS (Osteosarcoma), A549 (Lung) | Suppression of MMP-9 activity and cell invasion by inhibiting FAK phosphorylation |

| Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC) | L9981 (Lung) | Reduced cell migration and invasion, modulation of MMP-2, Twist, and β-catenin |

| Allyl isothiocyanate (AITC) | AGS (Gastric) | Suppressed cell motility, migration, and invasion; reduced MMP-2 and MMP-9 activity |

| Phenethyl isothiocyanate (PEITC) (in combination with Dasatinib) | HepG2 (Hepatocellular Carcinoma) | Impaired ability to migrate, invade, and adhere |

Modulation of Key Signaling Cascades

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that plays a pivotal role in inflammation, cell survival, and cancer progression. nih.govnih.govmdpi.com The constitutive activation of the NF-κB pathway is common in many cancers and contributes to resistance to apoptosis and promotes proliferation and angiogenesis. mdpi.comcapes.gov.br Isothiocyanates have been widely reported to inhibit the NF-κB signaling cascade, which is a central mechanism underlying their anti-cancer and anti-inflammatory effects. nih.govmdpi.comnih.gov

The inhibitory action of ITCs on the NF-κB pathway occurs at several levels. A primary mechanism is the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting the IκB kinase (IKK) complex, ITCs prevent the phosphorylation and subsequent degradation of IκBα. nih.gov This keeps NF-κB in an inactive state, preventing its translocation to the nucleus and the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. nih.gov

For example, various synthetic ITC analogs have demonstrated the ability to suppress NF-κB-mediated pro-inflammatory gene transcription more effectively than the parent compound PEITC. nih.gov This suppression was correlated with a reduction in pro-inflammatory mediators like iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov In murine melanoma cells, PEITC was shown to inhibit NF-κB protein levels and its DNA binding activity. nih.gov

| Isothiocyanate | Cell Line | Effect on NF-κB Pathway |

| Synthetic ITC analogs (e.g., tetrahydrofurfuryl isothiocyanate) | HT-29 (Colon), RAW 264.7 (Macrophage) | Suppression of NF-κB-mediated gene transcription, inhibition of IKK, prevention of IκBα degradation |

| Sulforaphane | Caco-2 (Adenocarcinoma) | Potent induction of NF-κB nuclear accumulation at higher concentrations |

| Phenethyl isothiocyanate (PEITC) | B16F10 (Melanoma) | Inhibition of NF-κB protein levels and DNA binding activity |

| Allyl isothiocyanate (AITC) | Mammary tissues (in rats) | Decreased expression of NF-κB p65, TNF-α, and IL-6 |

Protein Kinase B (Akt) Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govyoutube.com The activation of this pathway begins with the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). youtube.com This leads to the recruitment and subsequent phosphorylation of Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets. nih.govyoutube.com

Several isothiocyanates have been shown to modulate the Akt pathway. Phenethyl isothiocyanate (PEITC) has demonstrated the ability to inhibit the phosphorylation of Akt in various cancer cell lines. peerj.comresearchgate.net For instance, in hepatocellular carcinoma Huh7.5.1 cells, PEITC treatment was associated with the activation of the PI3K-Akt pathway, which contributed to its anti-carcinogenic effects. peerj.com In human osteosarcoma U2OS cells, PEITC, along with benzyl isothiocyanate (BITC) and sulforaphane, inhibited the TPA-induced phosphorylation of Akt. researchgate.net This inhibition of Akt phosphorylation is a key mechanism by which these ITCs can suppress cancer cell functions. researchgate.net

Furthermore, in C2C12 myotubes, PEITC has been found to stimulate glucose uptake by activating the Akt pathway. nih.gov This suggests that the effect of ITCs on Akt signaling can be cell-type and context-dependent. Phenylhexyl isothiocyanate (PHI), another analogue, has been shown to work synergistically with the PI3K inhibitor LY294002 to dephosphorylate proteins in the PI3K/Akt signaling pathway in acute myeloid leukemia HL-60 cells. nih.gov This combination enhanced the inhibition of cell viability and induction of apoptosis. nih.gov

Table 1: Effects of Isothiocyanates on the Akt Pathway

| Isothiocyanate | Key Effect | Cell Line | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Activates PI3K-Akt pathway | Huh7.5.1 (Hepatocellular Carcinoma) | peerj.com |

| PEITC, Benzyl isothiocyanate (BITC), Sulforaphane | Inhibits TPA-induced Akt phosphorylation | U2OS (Osteosarcoma) | researchgate.net |

| PEITC | Promotes glucose uptake via Akt activation | C2C12 (Mouse Myotubes) | nih.gov |

| Phenylhexyl isothiocyanate (PHI) | Dephosphorylates Akt pathway proteins (synergistic with LY294002) | HL-60 (Acute Myeloid Leukemia) | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that respond to various extracellular stimuli and regulate processes such as cell proliferation, differentiation, inflammation, and apoptosis. researchgate.netnih.gov The major MAPK families include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase. nih.gov

Isothiocyanates have been widely reported to influence MAPK signaling. Sulforaphane has been shown to modulate MAPK pathways, although its effects can be contradictory and context-dependent. nih.gov In some instances, sulforaphane treatment was linked with the activation of ERK, JNK, and p38. nih.gov However, in other studies, sulforaphane inhibited the p38 MAPK pathway to induce antioxidant gene expression and suppressed neuroinflammation by down-regulating MAPK effector signaling. aacrjournals.orgmdpi.com In TPA-induced MCF-7 breast cancer cells, sulforaphane did not appear to affect the phosphorylation of MAPKs, suggesting its inhibitory effects on MMP-9 expression were independent of this pathway. nih.gov

Phenethyl isothiocyanate (PEITC) has also been shown to activate MAPK signaling pathways in hepatocellular carcinoma cells, contributing to its anti-cancer properties. peerj.combsb-muenchen.de In U2OS osteosarcoma cells, PEITC, BITC, and sulforaphane were found to inhibit the phosphorylation of ERK1/2, but not JNK or p38. researchgate.net This selective inhibition of ERK1/2 phosphorylation contributed to the suppression of MMP-9 expression. researchgate.net Benzyl isothiocyanate (BITC) has been reported to suppress the ERK pathway in human gastric adenocarcinoma AGS cells, thereby inhibiting their migration and invasion. biomolther.org

Nrf2/Keap1 Pathway Activation

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.govfrontiersin.org Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.govresearchgate.net Upon exposure to inducers, such as electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified, leading to a conformational change that allows Nrf2 to escape degradation, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1). nih.govfrontiersin.orgresearchgate.net

Several isothiocyanates are potent activators of the Nrf2/Keap1 pathway. Allyl isothiocyanate (AITC) has been shown to increase the nuclear translocation of Nrf2 and subsequently enhance the expression of its target gene, HO-1, in RAW264.7 macrophages and in mouse liver. nih.govnih.gov This activation of the Nrf2 pathway is a key component of AITC's anti-inflammatory and antioxidant effects. nih.govnih.gov In human bronchial epithelial cells, AITC was found to upregulate the expression of Nrf2 via the JNK pathway. spandidos-publications.com

Sulforaphane is another well-characterized Nrf2 activator. It induces HO-1 expression by activating ARE through the induction of Nrf2 and suppression of Keap1. aacrjournals.org Studies have shown that sulforaphane can inhibit the kinase activities of p38 MAPK isoforms, which in turn blocks the suppression of Nrf2, allowing for its transcriptional activation. aacrjournals.org

Table 2: Modulation of the Nrf2/Keap1 Pathway by Isothiocyanates

| Isothiocyanate | Key Effect | Downstream Target | Cell/Animal Model | Reference |

|---|---|---|---|---|

| Allyl isothiocyanate (AITC) | Increases Nrf2 nuclear translocation | HO-1 | RAW264.7 Macrophages, Mouse Liver | nih.govnih.gov |

| Allyl isothiocyanate (AITC) | Upregulates Nrf2 expression via JNK pathway | MRP1 | 16HBE14o- (Human Bronchial Epithelial) | spandidos-publications.com |

| Sulforaphane | Induces Nrf2 and suppresses Keap1 | HO-1 | HepG2 (Human Hepatoma) | aacrjournals.org |

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Epigenetic modifications, such as histone acetylation, are critical for regulating gene expression without altering the DNA sequence. nih.govsci-hub.se Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that control the acetylation state of lysine (B10760008) residues on histone tails. sci-hub.se HDACs remove acetyl groups, leading to a more compact chromatin structure and gene repression, while HDAC inhibitors promote histone acetylation, resulting in a more open chromatin conformation and gene expression. sci-hub.seresearchgate.net

Certain isothiocyanates have been identified as inhibitors of HDAC activity. Benzyl isothiocyanate (BITC) has been shown to cause a significant decrease in the expression and activity of HDAC1 and HDAC3 in pancreatic cancer cells. nih.govnih.gov This inhibition of HDACs by BITC is a plausible mechanism for the inactivation of NF-κB, leading to the suppression of cancer cell growth. nih.govnih.gov

Studies screening libraries of natural compounds have identified various bioactive molecules, including some isothiocyanates, as potential HDAC inhibitors. nih.gov Phenylhexyl isothiocyanate (PHI) treatment in HL-60 cells led to an accumulation of acetylated histone H3 and histone H4, indicative of HDAC inhibition. nih.gov This epigenetic modulation is a key aspect of the therapeutic potential of these compounds. nih.govresearchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a latent transcription factor that plays a pivotal role in signaling pathways initiated by cytokines and growth factors, such as the Interleukin-6 (IL-6)/JAK pathway. capes.gov.brnih.govnih.gov Upon activation by upstream kinases like Janus kinase 2 (JAK2), STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, survival, and differentiation. nih.govnih.gov

Phenethyl isothiocyanate (PEITC) has been demonstrated to be a potent inhibitor of the STAT3 signaling cascade. In prostate cancer cells, PEITC inhibits both the constitutive and IL-6-induced activation of STAT3. capes.gov.brnih.govnih.govcabidigitallibrary.org The mechanism of this inhibition involves the attenuation of the phosphorylation of JAK2, an upstream kinase of STAT3. nih.govnih.gov This inhibitory effect of PEITC on the JAK-STAT3 signal-cascade can be observed rapidly, with inhibition of IL-6-activated STAT3 phosphorylation occurring as early as 5 minutes after treatment. nih.gov A combination of PEITC and dasatinib has also been shown to inhibit hepatocellular carcinoma metastatic potential through the inhibition of FAK/STAT3 signaling. mdpi.com

Transforming Growth Factor-beta (TGF-β)/Smad2 Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for regulating numerous cellular processes, including proliferation, differentiation, and extracellular matrix remodeling. nih.gov TGF-β transduces its signals by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. nih.gov This binding leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. nih.govnih.gov Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes. nih.govnih.gov While TGF-β can also signal through non-Smad pathways like MAPK, the Smad pathway is considered its primary signaling route. nih.gov

Currently, there is limited direct research specifically detailing the interaction of this compound or its common analogues with the TGF-β/Smad2 pathway. While these compounds extensively modulate other pathways like MAPK and Akt, which can crosstalk with TGF-β signaling, the direct effects on Smad2 phosphorylation and nuclear translocation remain an area for further investigation.

Wnt/β-catenin, Hedgehog, and Notch Signaling

The Wnt/β-catenin, Hedgehog, and Notch signaling pathways are fundamental developmental pathways that are often dysregulated in various diseases, including cancer. They control critical aspects of cell fate determination, proliferation, and tissue homeostasis.

The Wnt pathway is centered on the regulation of the transcriptional co-activator β-catenin. The Hedgehog pathway involves the Smoothened (SMO) receptor and Gli family of transcription factors. The Notch pathway is a juxtacrine signaling system that relies on cell-to-cell contact for the activation of the Notch receptor and subsequent release of the Notch intracellular domain (NICD), which acts as a transcriptional regulator.

At present, the scientific literature lacks significant detailed findings on the direct modulation of the Wnt/β-catenin, Hedgehog, or Notch signaling pathways by this compound or its well-studied analogues like PEITC, sulforaphane, AITC, and BITC. While these isothiocyanates have been shown to have broad effects on cellular processes, their specific interactions with the core components of these three critical pathways have not been extensively characterized.

MicroRNA (miRNA) Pathway Modulation

Isothiocyanates (ITCs) have been shown to exert regulatory effects on cellular processes through the modulation of microRNA (miRNA) pathways. nih.gov MiRNAs are small, non-coding RNA molecules that are crucial in regulating gene expression and are often deregulated in diseases like cancer. nih.gov Research has indicated that ITCs can modify the epigenetic landscape of a cell by targeting specific miRNAs. nih.gov For instance, isothiocyanates such as sulforaphane (SFN) have been observed to influence cancer stem cell (CSC) properties by modulating miRNA expression. researchgate.net This includes the suppression of specific miRNAs, like miR-19, which in turn affects lung CSCs. researchgate.net The ability of ITCs to alter miRNA profiles highlights a significant mechanism through which these compounds can influence a variety of signaling pathways, including those involved in cell growth, proliferation, and survival. researchgate.netnih.gov The interaction with these regulatory molecules is a key aspect of the broader biological activity of ITCs. nih.govresearchgate.net

Interaction with Specific Protein Targets and Enzymes

Tubulin Polymerization Inhibition

A significant mechanism of action for isothiocyanates is the inhibition of tubulin polymerization. uclouvain.becaymanchem.com Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. caymanchem.com By disrupting the formation of microtubules, ITCs can arrest the cell cycle and induce apoptosis (programmed cell death). caymanchem.com

The inhibitory effect of ITCs on tubulin polymerization is dose-dependent and varies based on the specific chemical structure of the isothiocyanate. caymanchem.comnih.gov Studies have shown that ITCs like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are potent inhibitors. caymanchem.com The mechanism involves the covalent binding of the isothiocyanate group to cysteine residues within the tubulin protein. caymanchem.com This binding alters the conformation of tubulin, leading to its unfolding and aggregation, which prevents the proper assembly of microtubules. uclouvain.becaymanchem.com This disruption of the microtubule network leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis. caymanchem.com

Table 1: Effect of Analogous Isothiocyanates on Tubulin Polymerization

| Compound | Effect on Tubulin Polymerization | Potency Order | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Potent inhibitor | BITC > PEITC > SFN | caymanchem.com |

| Phenethyl isothiocyanate (PEITC) | Moderate inhibitor | BITC > PEITC > SFN | caymanchem.com |

| Sulforaphane (SFN) | Weak inhibitor | BITC > PEITC > SFN | caymanchem.com |

| Alanine-derived ITC (Compound 2) | Potent inhibitor | - | escholarship.org |

| Phenylalanine-derived ITC (Compound 3) | Potent inhibitor | - | escholarship.org |

N-Acylethanolamine-Hydrolyzing Acid Amidase (hNAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of bioactive lipids like N-palmitoylethanolamide (PEA). escholarship.orgnih.gov Inhibition of NAAA can lead to increased levels of these lipids, which have anti-inflammatory and analgesic properties. uclouvain.becaymanchem.com While various inhibitors of NAAA have been developed and studied, uclouvain.beescholarship.orgfrontiersin.org there is currently a lack of scientific literature describing the direct inhibition of N-acylethanolamine-hydrolyzing acid amidase by this compound or other analogous isothiocyanates. The primary focus of NAAA inhibitor research has been on other chemical scaffolds, such as β-lactone compounds and various carboxamide derivatives. escholarship.orgfrontiersin.org

Thioredoxin Reductase Inhibition

The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells, crucial for maintaining redox homeostasis. researchgate.net TrxR is a target for some anticancer agents because its inhibition can lead to increased oxidative stress and cell death. nih.govnih.gov Isothiocyanates, being electrophilic compounds, are known to react with thiol groups in proteins. nih.gov This reactivity extends to enzymes in related antioxidant systems, such as glutathione reductase (GR), which has been shown to be inhibited by ITCs like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) in a time- and concentration-dependent manner. nih.gov Inhibition of these key antioxidant enzymes disrupts the cell's ability to manage reactive oxygen species (ROS), leading to oxidative stress, which can trigger apoptosis. sigmaaldrich.com While direct inhibition of TrxR by this compound is not explicitly detailed, the known reactivity of analogous ITCs with similar thiol-containing enzymes suggests this as a potential mechanism of action.

Acetate (B1210297) Kinase Inhibition

Acetate kinase is an enzyme found predominantly in microorganisms that is involved in metabolic pathways by catalyzing the phosphorylation of acetate. nih.govnih.gov It plays a role in glycolysis and the production of acetyl-CoA. nih.govnih.gov A review of the current scientific literature reveals no significant data on the inhibition of acetate kinase by this compound or its analogous isothiocyanates. Research on acetate kinase has focused on its function, structure, and role in bacterial metabolism, nih.govwikipedia.org without identifying ITCs as a class of inhibitors.

Selective Depletion and Rescue of Mutant p53

The p53 protein is a critical tumor suppressor, often referred to as "the guardian of the genome." Mutations in the p53 gene are extremely common in human cancers, leading to a non-functional or oncogenic mutant p53 protein. nih.govsigmaaldrich.com A key mechanism of action for several isothiocyanates is the selective depletion of mutant p53 protein and, in some cases, the rescue of its wild-type tumor-suppressive functions. sigmaaldrich.comfrontiersin.org

Phenethyl isothiocyanate (PEITC) and its synthetic analogs have been shown to preferentially induce apoptosis in cancer cells harboring mutant p53. nih.govfrontiersin.org The mechanism involves the direct binding of the ITC to the mutant p53 protein, which leads to conformational changes. frontiersin.org This alteration can make the mutant protein susceptible to degradation through cellular machinery like the proteasome and autophagy. sigmaaldrich.com Furthermore, for certain p53 mutants, such as the common R175H structural mutant, PEITC has been shown to restore the wild-type conformation, thereby reactivating its ability to transactivate target genes that control cell cycle arrest and apoptosis. sigmaaldrich.com This selective targeting of mutant p53 is a promising therapeutic strategy, and the potency of this effect is influenced by the side chain of the isothiocyanate molecule. frontiersin.org

Table 2: Effects of Analogous Isothiocyanates on Mutant p53

| Compound | Effect on Mutant p53 | Specific p53 Mutants Targeted | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Selective depletion and functional rescue | R175H, R248Q | nih.govsigmaaldrich.com |

| 2,2-diphenylethyl isothiocyanate (DPEITC) | Potent depletion | R280K, R273H, V157F | nih.gov |

| Adamantyl isothiocyanates (Ad-ITCs) | Selective depletion and functional rescue | R280K, R273H | nih.gov |

| Benzyl isothiocyanate (BITC) | Induces apoptosis in mutant p53 cells | General mutant p53 | frontiersin.org |

Regulation of HER2 and EGFR Expression

Isothiocyanates (ITCs) have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including those driven by the human epidermal growth factor receptor (HER) family. The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in approximately 20% of breast cancers, leading to aggressive tumor growth. sigmaaldrich.comthermofisher.comnih.govchemdad.com HER2 can form homodimers or heterodimers with other family members like the epidermal growth factor receptor (EGFR). nih.gov This dimerization is crucial for initiating downstream signaling cascades that promote cell survival and proliferation. nih.gov

Research on analogous ITCs, such as sulforaphane (SFN), demonstrates a potential mechanism for therapeutic intervention. In HER2-overexpressing breast cancer cell lines, combining the HER2 tyrosine kinase inhibitor lapatinib (B449) with SFN resulted in a synergistic decrease in cell viability. sigmaaldrich.com This effect was associated with a reduction in the phosphorylation of HER2 and downstream signaling proteins like Akt and S6. sigmaaldrich.com This suggests that certain ITCs can sensitize cancer cells to targeted therapies by downregulating the activity of the HER2 pathway. sigmaaldrich.com

Furthermore, the interplay between HER2 and EGFR is a critical factor in therapeutic resistance. nist.gov Elevated EGFR expression can promote the formation of EGFR/HER2 heterodimers, which has been identified as a potential mechanism of resistance to HER2-targeted treatments like trastuzumab and the antibody-drug conjugate T-DXd. nih.govnist.gov Studies have shown that in some cancer models, resistance to HER2 inhibitors can be overcome by the targeted degradation or inhibition of both HER2 and EGFR. thermofisher.comchemdad.com While direct evidence for this compound is not available in the provided search results, the mechanisms observed for analogous ITCs suggest a potential role in modulating these critical oncogenic receptors.

Table 1: Effects of Analogous Isothiocyanates on HER2 and EGFR Signaling

| Isothiocyanate | Cancer Model | Observed Effect | Downstream Consequences |

| Sulforaphane (SFN) | HER2-overexpressing breast cancer cells (SKBR-3, BT-474) | Synergistic action with lapatinib; Decreased phosphorylation of HER2, Akt, and S6. sigmaaldrich.com | Decreased cell viability; Enhanced apoptosis. sigmaaldrich.com |

| General ITCs | Breast Cancer Models | Potential to modulate HER2/EGFR signaling pathways. | Sensitization to targeted therapies. sigmaaldrich.com |

Modulation of Matrix Metalloproteinase (MMP-2, MMP-9) Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly significant in cancer progression due to their role in breaking down type IV collagen, a major component of the basement membrane. The dysregulated activity of MMP-2 and MMP-9 is strongly associated with tumor invasion, metastasis, and angiogenesis.

Several analogous isothiocyanates have demonstrated the ability to inhibit the activity and expression of these critical MMPs. For instance, sulforaphane has been shown to downregulate MMP-2 and MMP-9 in thyroid cancer cells, which is linked to the inhibition of the epithelial-to-mesenchymal transition (EMT), a process that enhances cell migration and invasion. Similarly, phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) have been found to suppress the metastatic potential of lung cancer cells by modulating the expression of metastasis-related genes, including MMPs. The mechanism often involves the inhibition of signaling pathways, such as Akt/NF-κB, that regulate MMP gene expression. Allyl isothiocyanate (AITC) has also been reported to suppress tumor cell migration and MMP expression in human hepatoma cells. Although direct studies on this compound were not found, the consistent findings across various ITC analogues strongly suggest that modulation of MMP-2 and MMP-9 is a common mechanistic feature of this class of compounds.

Table 2: Modulation of MMP Activity by Analogous Isothiocyanates

| Isothiocyanate | Cancer Model | Target MMPs | Observed Effect |

| Sulforaphane (SFN) | Thyroid Cancer Cells | MMP-2, MMP-9 | Downregulation of expression, contributing to EMT inhibition. |

| Phenethyl isothiocyanate (PEITC) | Lung Cancer Cells (A549) | MMP-9 | Inhibition of activity and expression. |

| Benzyl isothiocyanate (BITC) | Lung Cancer Cells (A549) | MMP-9 | Inhibition of activity and expression. |

| Allyl isothiocyanate (AITC) | Human Hepatoma Cells (SK-Hep1) | Metalloproteases | Suppression of MMP expression. |

Regulation of Cell Adhesion Molecules (CD44, ICAM-1)

Cell adhesion molecules are critical for cell-cell and cell-matrix interactions, playing a pivotal role in physiological processes as well as pathological conditions like inflammation and cancer metastasis. Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is expressed on endothelial cells and leukocytes and is crucial for the process of leukocyte transmigration across the endothelial lining during inflammation. CD44, a glycoprotein, acts as a major cell surface receptor for hyaluronan and is also involved in cell adhesion and migration.

Research into analogous isothiocyanates indicates their capacity to modulate the expression of these adhesion molecules. Sulforaphane (SFN), for example, has been shown to inhibit the expression of ICAM-1 in cultured endothelial cells. This suppression is thought to occur through the MyD88-dependent toll-like receptor-4 pathway. By downregulating ICAM-1, SFN can reduce the adhesion of immune cells to the endothelium, a key step in the inflammatory response. Similarly, allyl isothiocyanate (AITC) has been found to influence cell adhesion in human hepatoma cells, suggesting a broader role for ITCs in modulating the adhesive properties of cells. The regulation of these molecules is significant, as ICAM-1 expression on tumor-derived exosomes has been linked to immune suppression. While specific data on this compound is not present in the search results, the evidence from its analogues points towards a mechanism involving the downregulation of key adhesion molecules, thereby affecting inflammation and metastasis.

Table 3: Regulation of Cell Adhesion Molecules by Analogous Isothiocyanates

| Isothiocyanate | Cell Type | Target Molecule | Observed Effect |

| Sulforaphane (SFN) | Cultured Endothelial Cells | ICAM-1 | Inhibition of expression. |

| Sulforaphane (SFN) | Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 | Suppression of induced gene expression. |

| Allyl isothiocyanate (AITC) | Human Hepatoma Cells (SK-Hep1) | Cell Adhesion Molecules | Influences cell adhesion. |

Modulation of Inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α)

Chronic inflammation is a key contributor to the development and progression of cancer. This process is mediated by a network of signaling molecules, including pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are produced by various cells, including macrophages and cancer cells, and can promote tumor growth, angiogenesis, and metastasis. sigmaaldrich.com

Isothiocyanates are known to exert anti-inflammatory effects, largely by modulating the signaling pathways that control cytokine production. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the degradation of IκB, the inhibitor of NF-κB, ITCs block the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include many pro-inflammatory cytokines. For instance, sulforaphane has been shown to suppress the release of TNF-α and IL-1β. Studies in various cancer types have demonstrated a strong correlation between elevated serum levels of IL-6, IL-8, and TNF-α and advanced disease stage and metastasis. The ability of exogenous agents like N-acetylcysteine and glutathione to inhibit the production of TNF-α, IL-6, and IL-8 by alveolar macrophages further highlights the potential for therapeutic modulation of these cytokines. Although research specifically detailing the effects of this compound on cytokine production was not identified, the well-established anti-inflammatory actions of analogous ITCs suggest this is a probable mechanism of action for the compound class.

Table 4: Effects of Analogous Isothiocyanates on Inflammatory Cytokine Production

| Cytokine | General Function in Cancer | Modulation by ITCs/Related Compounds |

| IL-6 | Promotes tumor growth, involved in inflammatory processes. | Production can be inhibited by compounds that modulate redox status, like N-acetylcysteine and glutathione. |

| IL-8 | Major chemotactic factor for neutrophils, promotes angiogenesis. | Production can be inhibited by N-acetylcysteine and glutathione. Serum levels correlate with cancer stage. |

| TNF-α | Mediates inflammation, can promote tumor progression. sigmaaldrich.com | Production is suppressed by ITCs like sulforaphane via NF-κB inhibition. Serum levels correlate with cancer stage. |

Disruption of Cellular Redox Homeostasis and Modulation of Oxidative Stress

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions, which is essential for normal cell function. Isothiocyanates are potent modulators of this balance, capable of exerting both antioxidant and pro-oxidant effects depending on the cellular context.

The antioxidant activity of many ITCs, particularly sulforaphane, is primarily mediated through the activation of the Nuclear factor E2-related factor 2 (Nrf2) pathway. In unstressed cells, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. ITCs can react with specific sulfhydryl residues on Keap1, causing a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it activates the Antioxidant Response Element (ARE), leading to the transcription of a battery of protective genes, including phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1). This response helps protect normal cells from oxidative damage.

Conversely, ITCs can also induce oxidative stress, a mechanism that is particularly relevant to their anticancer activity. They can directly react with and deplete intracellular glutathione (GSH), a major cellular antioxidant. This depletion of the GSH pool leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death (apoptosis). This induction of oxidative stress appears to be a key mechanism by which ITCs, including PEITC and BITC, can selectively kill cancer cells, which often have a compromised redox system and are more vulnerable to further oxidative insults.

Table 5: Dual Role of Isothiocyanates in Modulating Redox Homeostasis

| Mechanism | Key Molecular Players | Outcome |

| Antioxidant Response (Cytoprotection) | Nrf2, Keap1, Antioxidant Response Element (ARE) | Activation of Nrf2, leading to the expression of antioxidant and detoxification enzymes. |

| Pro-oxidant Effect (Cytotoxicity) | Glutathione (GSH), Reactive Oxygen Species (ROS) | Depletion of intracellular GSH, leading to increased ROS levels and induction of apoptosis. |

Mechanistic Investigations Specific to this compound

Based on the available search results, there are no specific mechanistic studies detailing the biological or molecular actions of this compound. The provided information largely pertains to its chemical analogues, such as phenethyl isothiocyanate (PEITC), sulforaphane (SFN), and benzyl isothiocyanate (BITC). Publicly available data on related compounds like 3-Chlorophenyl isothiocyanate and 2-(4-Chlorophenyl)ethyl isothiocyanate focus on their chemical properties, synthesis applications, and safety information rather than their effects on specific cellular pathways like HER2/EGFR signaling, MMP activity, or redox homeostasis. Therefore, while the mechanisms described in the preceding sections for analogous isothiocyanates provide a strong theoretical framework, direct experimental evidence for this compound itself is currently lacking in the consulted literature.

Structure Activity Relationship Sar Studies of Isothiocyanates

Impact of Alkyl Chain Length and Substituents on Biological Potency

The length of the alkyl chain separating a phenyl group from the isothiocyanate moiety is a critical determinant of biological potency. nih.gov Studies on arylalkyl isothiocyanates have demonstrated that increasing the alkyl chain length from one to six methylene (B1212753) groups enhances inhibitory activity against tumorigenesis. nih.govnih.gov For instance, 6-phenylhexyl isothiocyanate (PHITC) was found to be significantly more potent than phenethyl isothiocyanate (PEITC). nih.govnih.gov However, this trend does not continue indefinitely; at longer chain lengths, such as eight to ten carbons, the inhibitory potency may decline. nih.gov

Interestingly, the phenyl moiety is not an absolute requirement for activity. Long-chain alkyl isothiocyanates, such as 1-dodecyl isothiocyanate, also exhibit strong inhibitory effects, indicating that lipophilicity plays a key role. researchgate.net Furthermore, the position of the isothiocyanate group matters, as secondary isothiocyanates (e.g., 2-hexyl isothiocyanate) have been shown to be more potent than their primary structural isomers (e.g., 1-hexyl isothiocyanate). researchgate.net

| Compound | Alkyl Chain Length (CH₂)n | Relative Inhibitory Potency | Source |

|---|---|---|---|

| Benzyl (B1604629) isothiocyanate (BITC) | 1 | Less Potent | nih.gov |

| Phenethyl isothiocyanate (PEITC) | 2 | Moderately Potent | nih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | More Potent | nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | Most Potent | nih.govnih.gov |

| 8-Phenyloctyl isothiocyanate | 8 | Potency Declines | nih.govresearchgate.net |

Influence of Aromatic and Substituted Phenyl Moieties on Efficacy

The presence and substitution pattern of an aromatic ring significantly modulate the efficacy of isothiocyanates. A phenyl ring directly attached to the nitrogen atom of the isothiocyanate group can lead to a lack of molecular flexibility and deactivation of the compound. nih.gov The introduction of a spacer, such as an ethyl group found in 2-(3-Chlorophenyl)ethylisothiocyanate, increases flexibility and is often crucial for activity. nih.gov

Substituents on the phenyl ring also have a profound effect. The strongly electrophilic nature of the isothiocyanate group can be amplified by electron-withdrawing groups on the aromatic ring. nih.gov This makes the central carbon of the ITC moiety more susceptible to nucleophilic attack, a key step in its mechanism of action. nih.gov For example, in studies of H₂S-releasing properties, the electron-deficient nature of a pyridine (B92270) ring in 3-pyridyl-isothiocyanate led to high efficacy. nih.gov The antifungicidal activity of various p-substituted aromatic isothiocyanates showed a clear SAR, with electron-withdrawing groups like nitro and chloro enhancing activity compared to electron-donating groups. researchgate.net

| Compound (p-substituent) | Relative Antifungicidal Activity | Source |

|---|---|---|

| p-Nitrophenyl isothiocyanate | Highest | researchgate.net |

| p-Chlorophenyl isothiocyanate | High | researchgate.net |

| p-Methoxyphenyl isothiocyanate | Moderate-High | researchgate.net |

| p-Methylphenyl isothiocyanate | Moderate | researchgate.net |

| Phenyl isothiocyanate | Low-Moderate | researchgate.net |

| p-Fluorophenyl isothiocyanate | Lowest | researchgate.net |

The Essential Role of the Isothiocyanate Functional Group

The isothiocyanate functional group (-N=C=S) is universally recognized as the critical pharmacophore responsible for the biological activities of these compounds. researchgate.netnih.gov It functions as a highly reactive electrophile that readily interacts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins, to form dithiocarbamates. mdpi.comnih.gov This ability to covalently modify proteins is central to their mechanism of action. nih.govfoodandnutritionjournal.org The importance of the ITC group is highlighted by studies where structural analogs lacking this moiety are devoid of biological activity. For example, a compound similar to phenethyl isothiocyanate but without the -N=C=S group showed no effect on tubulin polymerization, confirming that the isothiocyanate functional group is essential for this activity. nih.gov

Stereochemical Considerations in Isothiocyanate Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, influencing target binding, metabolism, and cellular uptake. nih.gov While many simple isothiocyanates are not chiral, stereochemistry becomes a factor in more complex structures or when the isothiocyanate group is attached to a chiral center. Research has shown that secondary isothiocyanates can possess higher potency than their primary isomers. researchgate.net For instance, 2-hexyl isothiocyanate was found to be a more potent inhibitor of lung tumorigenesis than 1-hexyl isothiocyanate. researchgate.net This suggests that the spatial arrangement of the functional group relative to the rest of the molecule can significantly impact its interaction with biological targets. Although not directly applicable to the achiral this compound, this principle is crucial for the design and evaluation of new, more complex isothiocyanate derivatives.

Specific SAR Investigations for Therapeutic Targets

Isothiocyanates are known to inhibit tubulin polymerization, and their efficacy is strongly dependent on their chemical structure. nih.govmdpi.com The potency of inhibition for common ITCs follows the order: benzyl isothiocyanate (BITC) > phenethyl isothiocyanate (PEITC) > sulforaphane (B1684495) (SFN). nih.gov SAR studies reveal that an additional methylene group separating the aromatic ring from the ITC moiety enhances flexibility and is critical for potent activity. nih.gov The presence of an aromatic ring is a distinguishing feature for binding, and specific substitutions can further enhance this interaction. For example, a methyl ester group can form a hydrogen bond with Lys352 in tubulin, contributing to a higher binding affinity. mdpi.com The ability of the ITC to covalently modify cysteine residues in tubulin is the underlying mechanism for disrupting microtubule polymerization. nih.gov

| Compound | Inhibition at 30 µM (1-hr reaction) | Source |

|---|---|---|

| Benzyl isothiocyanate (BITC) | 47% | nih.gov |

| Phenethyl isothiocyanate (PEITC) | 33% | nih.gov |

| Sulforaphane (SFN) | 10% | nih.gov |

The isothiocyanate pharmacophore has been successfully utilized to develop potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (hNAAA), an enzyme implicated in inflammation and pain. nih.govsci-hub.se Through a target-based SAR approach, researchers have produced inhibitors with low nanomolar potency and high selectivity (>100-fold) over other serine hydrolases. nih.gov These studies underscore the potential of the isothiocyanate group as a key component in designing inhibitors for specific enzymatic targets. The development of these potent and stable inhibitors provides valuable pharmacological tools for investigating the role of NAAA in various disease models. nih.govnih.gov While detailed SAR specifics for the isothiocyanate moiety in this context are part of ongoing research, the successful creation of such potent inhibitors validates the isothiocyanate scaffold as a promising starting point for hNAAA-targeted drug discovery. nih.gov

Mutant p53 Rescuing Agent SAR

Mutations in the p53 tumor suppressor gene are a frequent event in human cancers, leading to the production of a dysfunctional protein. Certain isothiocyanates have been identified as promising agents capable of selectively depleting mutant p53 protein in cancer cells, thereby restoring its tumor-suppressive functions. This has opened a new avenue for targeted cancer therapy. capes.gov.brnih.gov

Structure-activity relationship studies have been crucial in identifying the key structural features of isothiocyanates that govern their ability to act as mutant p53 rescuing agents. Research has demonstrated that the nature of the side chain (the "R" group) attached to the isothiocyanate moiety is a critical determinant of this activity. nih.govnih.gov

One of the key findings is that the side chain's structure influences the potency of mutant p53 depletion. capes.gov.brnih.gov For instance, phenethyl isothiocyanate (PEITC), a well-studied natural isothiocyanate, has been shown to reactivate mutant p53. nih.gov Mechanistic studies suggest that PEITC can restore the wild-type conformation and transactivation functions of the p53(R175H) mutant, a common "hotspot" mutation. nih.gov This reactivation leads to the induction of apoptosis in cancer cells harboring this mutation. nih.gov

Further SAR studies have revealed that increasing the lipophilicity of the side chain can enhance the potency of mutant p53 depletion. A notable example is 2,2-diphenylethyl isothiocyanate (DPEITC), a synthetic analog of PEITC. DPEITC, with an additional phenyl group, is one of the most potent depletors of mutant p53 identified. nih.gov This suggests that the presence of aromatic rings in the side chain is a favorable structural feature.

The length of the alkyl chain connecting the aromatic ring to the isothiocyanate group also plays a role. Studies comparing a series of phenylalkyl isothiocyanates have shown that the efficacy can vary with the length of this chain. nih.gov

The following table summarizes the activity of some isothiocyanates in depleting mutant p53, illustrating the structure-activity relationships discussed.

| Compound | Structure | Key Structural Features | Activity on Mutant p53 |

| Phenethyl isothiocyanate (PEITC) | Phenyl group attached to an ethyl isothiocyanate | Aromatic ring with a two-carbon alkyl chain | Reactivates mutant p53, with preferential activity towards p53(R175H). nih.gov |

| 2,2-Diphenylethyl isothiocyanate (DPEITC) | Two phenyl groups attached to an ethyl isothiocyanate | Increased lipophilicity due to two aromatic rings | One of the most potent depletors of mutant p53. nih.gov |

| Benzyl isothiocyanate (BITC) | Phenyl group attached to a methyl isothiocyanate | Aromatic ring with a one-carbon alkyl chain | Shows activity in depleting mutant p53. nih.gov |